molecular formula C19H11BrN2O3 B5566926 1-(4-bromophenyl)-3-(2-naphthyl)-2,4,5-imidazolidinetrione

1-(4-bromophenyl)-3-(2-naphthyl)-2,4,5-imidazolidinetrione

Cat. No. B5566926
M. Wt: 395.2 g/mol
InChI Key: JOMDIDUOZROHJH-UHFFFAOYSA-N
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Description

The closest compounds I found are “4-(4-BROMOPHENYL)-1-(2-(2-NAPHTHYL)-2-OXOETHYL)PYRIMIDIN-1-IUM BROMIDE” and “1-NAPHTHYL 2-(4-BROMOPHENYL)-4-QUINOLINECARBOXYLATE”. These compounds are provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Organic Synthesis and Reactivity

The reactivity of bromophenyl and naphthyl-containing compounds, such as imidazolidinetriones, has been extensively studied in the context of organic synthesis. For example, Faragher and Gilchrist (1976) explored the generation and interception of isobenzofurans from 2-(α-bromoalkyl)benzophenones, demonstrating the versatility of bromophenyl compounds in complex organic transformations. These reactions are essential for creating naphthalene derivatives and furans, highlighting the potential of such compounds in synthesizing diverse organic molecules [Faragher & Gilchrist, 1976].

Catalysis and Chemical Transformations

Imidazole and related heterocycles have been identified as potent organocatalysts in multicomponent reactions. Khan et al. (2014) reported that imidazole can catalyze the synthesis of highly functionalized hetero- and carbocycles, indicating the catalytic capabilities of imidazole derivatives in creating structurally diverse molecules. This research underscores the utility of imidazolidinetrione derivatives in facilitating chemical transformations, potentially including those involving 1-(4-bromophenyl)-3-(2-naphthyl)-2,4,5-imidazolidinetrione [Khan et al., 2014].

Pharmacological Activities

The synthesis and evaluation of naphth[2,3-d]imidazole-4,9-diones and related compounds for anticancer activity have been a significant area of research. Kuo et al. (1996) synthesized derivatives of 1-ethyl-2-methylnaphth[2,3-d]imidazole-4,9-dione to search for potential anticancer drug candidates, emphasizing the relevance of these compounds in medicinal chemistry. Although modifications to the core structure did not significantly enhance activity, the study highlights the importance of such derivatives in developing new anticancer agents [Kuo et al., 1996].

Structural and Molecular Analysis

Structural and molecular-packing analyses of related compounds have provided insights into their chemical behavior. Estrada et al. (1987) conducted a detailed analysis of a heptofuranosoimidazolidine-2-thione derivative, offering valuable information on the crystal structure and intermolecular interactions. Such studies are crucial for understanding the fundamental properties of imidazolidinetrione derivatives and their potential applications in various scientific domains [Estrada et al., 1987].

properties

IUPAC Name

1-(4-bromophenyl)-3-naphthalen-2-ylimidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11BrN2O3/c20-14-6-9-15(10-7-14)21-17(23)18(24)22(19(21)25)16-8-5-12-3-1-2-4-13(12)11-16/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMDIDUOZROHJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N3C(=O)C(=O)N(C3=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-3-naphthalen-2-ylimidazolidine-2,4,5-trione

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